1,3-Diselenolane
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Overview
Description
1,3-Diselenolane is a cyclic organoselenium compound characterized by a five-membered ring containing two selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diselenolane can be synthesized through several methods. One common approach involves the reaction of diselenides with alkenes under specific conditions. For instance, the reaction of this compound-2-selenone with dimethyl acetylenedicarboxylate, followed by saponification and decarboxylation, yields this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of selenium-containing precursors and controlled reaction conditions to ensure the formation of the desired cyclic structure.
Chemical Reactions Analysis
Types of Reactions
1,3-Diselenolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.
Reduction: Reduction reactions can convert this compound into selenol-containing compounds.
Substitution: The selenium atoms in the ring can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diselenides, while reduction can produce selenols .
Scientific Research Applications
1,3-Diselenolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Mechanism of Action
The mechanism by which 1,3-Diselenolane exerts its effects involves its ability to undergo thiol-exchange reactions. The extreme CSeSeC dihedral angle and the high acidity of primary and secondary selenols contribute to its uptake and reactivity . In drug delivery, the compound facilitates the release of therapeutic agents into the cytosol of cells, enhancing their efficacy .
Comparison with Similar Compounds
Similar Compounds
1,2-Diselenolane: Similar in structure but differs in the position of selenium atoms.
1,2-Dithiolane: Contains sulfur atoms instead of selenium.
Epidithiodiketopiperazines: Contains sulfur atoms and has different ring tension properties.
Uniqueness
1,3-Diselenolane is unique due to its specific ring structure and the presence of selenium atoms, which impart distinct chemical properties and reactivity compared to its sulfur analogs. Its ability to efficiently deliver fluorophores to the cytosol of cells without endosomal capture sets it apart from similar compounds .
Properties
CAS No. |
23636-54-6 |
---|---|
Molecular Formula |
C3H6Se2 |
Molecular Weight |
200.02 g/mol |
IUPAC Name |
1,3-diselenolane |
InChI |
InChI=1S/C3H6Se2/c1-2-5-3-4-1/h1-3H2 |
InChI Key |
ARSQHOXNMUYQOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]C[Se]1 |
Origin of Product |
United States |
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